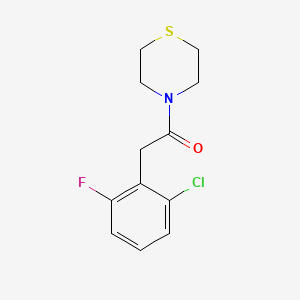
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, also known as CTME, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. CTME has been found to possess various biochemical and physiological effects, making it a promising candidate for research in different fields.
作用机制
The exact mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to interact with the GABA system, which is involved in the regulation of neuronal activity and plays a crucial role in the development of epilepsy.
Biochemical and Physiological Effects
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy and to alleviate pain and inflammation in different experimental models. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has also been found to exhibit antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments, including its ease of synthesis and its well-characterized properties. The compound has been extensively studied, and its effects have been reported in various experimental models. However, 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments involving 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
未来方向
There are several future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, including the development of new drugs based on its structure and the investigation of its potential applications in different fields. Some of the possible future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone include:
1. Development of new anticonvulsant drugs based on the structure of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
2. Investigation of the potential neuroprotective effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in animal models of neurodegenerative disorders.
3. Study of the molecular mechanisms underlying the effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone on the GABA system.
4. Investigation of the potential applications of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in the treatment of pain and inflammation.
5. Development of new synthetic methods for the preparation of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its analogs.
Conclusion
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is a promising compound for scientific research due to its various biochemical and physiological effects. The compound has been extensively studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its potential applications in different fields.
合成方法
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone. The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been described in various research papers, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
科学研究应用
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, pain, and inflammation.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAZDRBACDMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
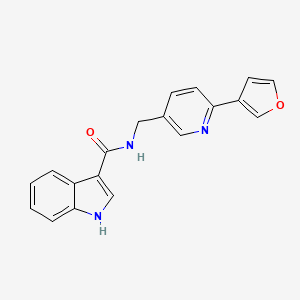

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)

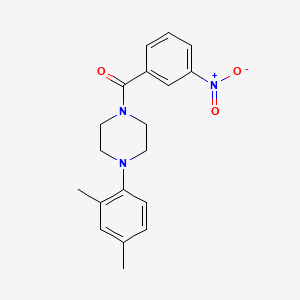
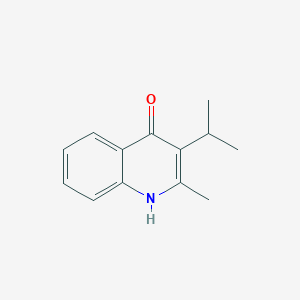
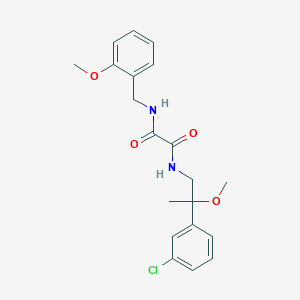
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)
